molecular formula C20H24N2O5S B5888890 N-[2-(4-morpholinylmethyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-[2-(4-morpholinylmethyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B5888890
M. Wt: 404.5 g/mol
InChI Key: FTKBZKJUJZRTMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamides with benzodioxane and acetamide moieties, similar to N-[2-(4-morpholinylmethyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, involves several steps starting from N-2,3-dihydrobenzo[1,4]-dioxin-6-amine. This precursor is reacted with various sulfonyl chlorides in the presence of aqueous Na2CO3 and then with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF with lithium hydride as a base to afford the final sulfonamide compounds (Abbasi et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of related sulfonamide compounds reveals that the benzene rings bridged by the sulfonamide group can be tilted relative to each other, as observed in various crystallographic studies. For instance, one study found that the benzene rings were tilted by 68.9°, and the dihedral angle between the sulfur-bridged pyrimidine and benzene rings was 69.7°, indicating a significant degree of molecular conformation flexibility (Kant et al., 2012).

Chemical Reactions and Properties

Sulfonamide derivatives, including those with morpholine groups, are synthesized through reactions such as the Michael-type addition, where electrogenerated quinone diimine undergoes addition with arylsulfinic acids in aqueous solutions. This method yields mono- and disulfone derivatives by controlling the exerted potentials (Beiginejad & Nematollahi, 2014).

properties

IUPAC Name

N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c23-28(24,18-5-6-19-20(13-18)27-12-11-26-19)21-14-16-3-1-2-4-17(16)15-22-7-9-25-10-8-22/h1-6,13,21H,7-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKBZKJUJZRTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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